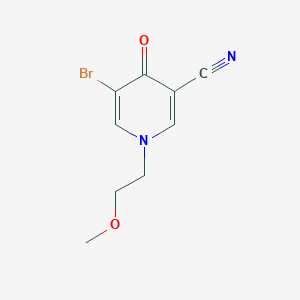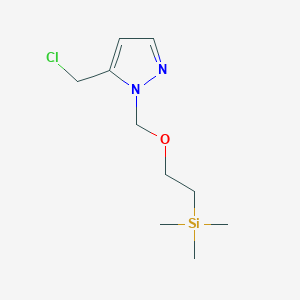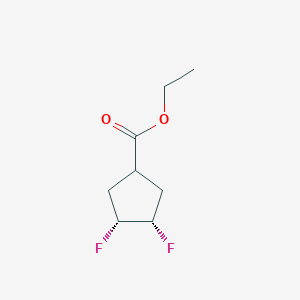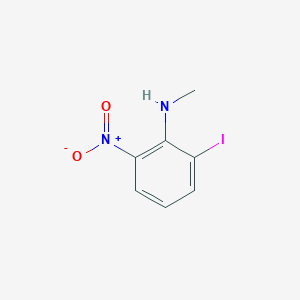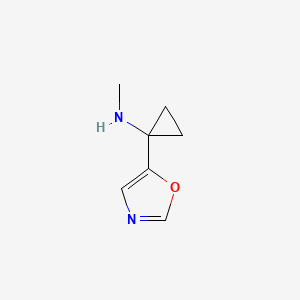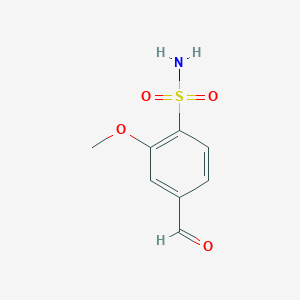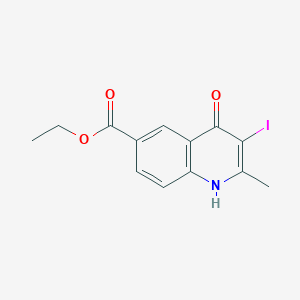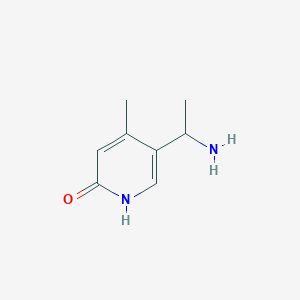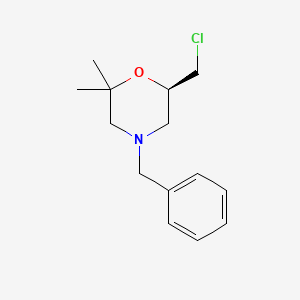![molecular formula C9H12N4O2 B13004972 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen.
Métodos De Preparación
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Industrial production methods focus on optimizing yield and safety. For instance, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This process has been optimized to achieve a yield of 55% in a two-vessel-operated process .
Análisis De Reacciones Químicas
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications. In medicinal chemistry, it serves as a key structural motif in the development of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2 . Additionally, this compound is used in the synthesis of anticancer agents, EGFR inhibitors, and VEGFR-2 inhibitors .
In biology, it is utilized in the study of enzyme inhibitors and signaling pathways. The compound’s unique structure allows it to interact with various molecular targets, making it valuable in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as an antiviral agent, it inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In cancer therapy, it acts as an inhibitor of tyrosine kinases, such as EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis .
Comparación Con Compuestos Similares
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as brivanib alaninate and BMS-690514. These compounds share a similar bicyclic structure but differ in their specific substituents and biological activities .
Brivanib alaninate: An antitumorigenic drug approved by the US FDA in 2011, used in cancer therapy.
BMS-690514: An EGFR inhibitor in clinical phase II, used in the treatment of various cancers.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-8-2-6(7(10)4-14)3-13(8)12-5-11-9/h2-3,5,7,14H,4,10H2,1H3 |
Clave InChI |
INZATLBMBGAUOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NN2C1=CC(=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



